molecular formula C10H13N3O B1269291 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one CAS No. 886508-53-8

5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one

Cat. No.: B1269291
CAS No.: 886508-53-8
M. Wt: 191.23 g/mol
InChI Key: GDVGETHSXBLPHM-UHFFFAOYSA-N
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Description

Historical Context of Benzimidazole Chemistry

The historical development of benzimidazole chemistry traces its origins to the mid-20th century when researchers first recognized the therapeutic potential of this bicyclic heterocyclic system. Benzimidazole was initially discovered during research on vitamin B12, where the benzimidazole nucleus was found to be a stable platform on which drugs could be developed. This discovery marked a pivotal moment in heterocyclic chemistry, as scientists recognized that benzimidazole could serve as a versatile scaffold for pharmaceutical development.

The foundational work in benzimidazole chemistry began in earnest during the 1940s, when researchers started exploring the structural similarities between benzimidazoles and purine-like constructions. This early recognition of structural relationships laid the groundwork for subsequent developments in the field. The first significant biological activity reported for benzimidazole derivatives was their antibacterial properties, with Goodman and Nancy Hart publishing pioneering work on the antimicrobial activities of these compounds.

The evolution of benzimidazole chemistry accelerated throughout the 1950s and 1960s, with researchers systematically exploring structure-activity relationships and developing new synthetic methodologies. The discovery of the pain-relieving properties of benzimidazole opioids by the Swiss company Ciba AG in the mid-1950s represented another significant milestone. These compounds, while ultimately proving unsuitable for medical use due to unacceptable side effects, demonstrated the remarkable pharmacological diversity that could be achieved through strategic structural modifications of the benzimidazole core.

The subsequent decades witnessed an explosion of research activity focused on benzimidazole derivatives, with particular emphasis on 2-substituted variations. Literature surveys from this period demonstrate that among benzimidazole derivatives, 2-substituted ones exhibited enhanced pharmacological potency, making the design and synthesis of 2-substituted benzimidazoles a prospective area of intensive research. This historical trend established the foundation for the development of more complex derivatives, including the benzimidazolone class to which 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one belongs.

Discovery and Development of Substituted Benzimidazolones

The development of substituted benzimidazolones emerged as a natural progression from the fundamental benzimidazole chemistry, driven by the need to enhance biological activity and selectivity through strategic structural modifications. The benzimidazolone scaffold represents a significant advancement over simple benzimidazoles, incorporating a carbonyl functionality that fundamentally alters the electronic properties and hydrogen bonding capabilities of the heterocyclic system.

The discovery of benzimidazolones as therapeutically relevant compounds arose from scaffold-hopping approaches in medicinal chemistry research. These approaches utilized molecular modeling to identify benzimidazolone heterocycles as suitable isofunctional replacements for other heterocyclic systems, particularly in the development of non-nucleoside reverse transcriptase inhibitors. Docking studies demonstrated that benzimidazolone compounds could maintain similar binding orientations in target protein binding pockets while offering distinct advantages in terms of synthetic accessibility and structural diversity.

The synthesis of substituted benzimidazolones has been refined through multiple methodological advances, with researchers developing increasingly sophisticated approaches to achieve precise substitution patterns. Contemporary synthetic strategies employ various catalytic systems, including engineered MgO supported on dendritic fibrous nano silica (MgO@DFNS) as sustainable heterogeneous catalysts for benzimidazole derivative synthesis. These methodologies enable the efficient preparation of benzimidazolone derivatives under mild conditions with excellent yields and environmentally benign reaction profiles.

The structure-activity relationship studies of benzimidazolone derivatives have revealed critical insights into the molecular features required for biological activity. Research has demonstrated that substitution patterns significantly influence pharmacological properties, with specific positions on the benzimidazolone ring system offering distinct opportunities for activity modulation. The development of novel N-substituted benzimidazolones has yielded compounds with potent and selective activity at specific biological targets, establishing the therapeutic potential of this chemical class.

Table 1: Key Milestones in Benzimidazolone Development

Year Development Significance Reference
1950s Initial benzimidazole opioid discovery First demonstration of analgesic properties
1960 Benzimidazolone dye patents Industrial applications established
1990s Structure-activity relationship studies Systematic optimization approaches
2000s Scaffold-hopping applications Medicinal chemistry applications
2010s Sustainable synthesis methods Green chemistry implementations

Position of this compound in Chemical Taxonomy

This compound occupies a distinctive position within the hierarchical classification of heterocyclic compounds, representing a highly specialized derivative of the benzimidazolone family. The compound belongs to the broader category of nitrogen-containing heterocycles, specifically within the azole family that has gained exceptional significance in synthetic and medicinal chemistry due to their occurrence in pharmacologically active natural products and highly potent pharmaceuticals.

The systematic classification of this compound begins with its core bicyclic structure, which consists of a benzene ring fused to an imidazole ring with an additional carbonyl functionality. This places it within the benzimidazolone subfamily, a specialized group characterized by the presence of the oxo substituent at the 2-position. The compound's molecular formula and structural features align it with other dimethylated benzimidazolone derivatives that have been extensively studied for their biological activities.

Within the broader context of medicinal chemistry taxonomy, this compound represents a third-generation benzimidazole derivative, incorporating multiple functional group modifications designed to optimize biological activity and selectivity. The presence of the aminomethyl substituent at the 5-position distinguishes it from simpler benzimidazolone derivatives and places it among the more structurally sophisticated members of this chemical class.

The compound's classification within pharmaceutical chemistry frameworks recognizes its potential as a privileged scaffold for drug development. Benzimidazole derivatives are considered privileged structures due to their ability to interact with multiple biological targets through diverse binding modes. The specific substitution pattern of this compound positions it as a representative of advanced heterocyclic drug design principles, where strategic functionalization enables precise molecular recognition and enhanced biological activity.

Table 2: Chemical Classification Hierarchy

Classification Level Category Characteristics
Superclass Heterocyclic Compounds Containing heteroatoms in ring structure
Class Nitrogen Heterocycles Nitrogen atoms as heteroatoms
Subclass Bicyclic Azoles Fused ring systems with nitrogen
Family Benzimidazolones Benzimidazole with carbonyl functionality
Subfamily Substituted Benzimidazolones Multiple functional group modifications
Species 5-Aminomethyl derivatives Specific substitution at 5-position

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its individual molecular properties, representing a paradigm for the sophisticated design and synthesis of biologically active heterocyclic compounds. This compound exemplifies the contemporary approach to heterocyclic chemistry that emphasizes the integration of structural complexity with functional specificity to achieve enhanced biological activity and selectivity.

The research significance of this compound stems from its demonstration of how strategic substitution patterns can modulate the fundamental properties of heterocyclic scaffolds. The combination of dimethyl substitutions at the 1 and 3 positions with an aminomethyl group at the 5-position creates a unique electronic and steric environment that influences both chemical reactivity and biological activity. This substitution pattern serves as a model for understanding how multiple functional groups can be orchestrated to achieve specific molecular recognition events.

From a synthetic chemistry perspective, this compound represents an important target for methodological development in heterocyclic synthesis. The preparation of such highly substituted benzimidazolone derivatives requires sophisticated synthetic strategies that can selectively introduce multiple functional groups while maintaining the integrity of the heterocyclic core. The compound thus serves as a benchmark for evaluating new synthetic methodologies and catalytic systems designed for complex heterocycle synthesis.

The compound's role in structure-activity relationship studies is particularly significant, as it provides insights into how specific substitution patterns influence biological activity. Research has demonstrated that benzimidazole derivatives with various substitution patterns exhibit different pharmacological profiles, with 2-substituted derivatives generally showing enhanced potency. The specific substitution pattern of this compound contributes to this understanding by demonstrating how multiple substitutions can be combined to achieve desired biological properties.

The compound also holds significance in the broader context of drug discovery and development, representing the type of sophisticated molecular architecture that characterizes modern pharmaceutical research. Benzimidazole derivatives have been extensively utilized in drug development, with numerous successful pharmaceuticals containing this heterocyclic core. The structural features of this compound position it as a representative of next-generation benzimidazole derivatives that could serve as lead compounds for future drug development efforts.

Table 3: Research Impact Areas

Research Domain Contribution Impact
Synthetic Methodology Advanced substitution strategies Enhanced synthetic efficiency
Structure-Activity Relationships Multiple substitution effects Improved activity prediction
Drug Discovery Lead compound development Novel therapeutic targets
Chemical Biology Molecular recognition studies Enhanced target selectivity
Materials Science Heterocyclic dye applications Advanced colorant properties

Properties

IUPAC Name

5-(aminomethyl)-1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-12-8-4-3-7(6-11)5-9(8)13(2)10(12)14/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVGETHSXBLPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CN)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353886
Record name 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886508-53-8
Record name 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Substitution via Nitration-Amination Sequences

A widely reported method involves nitration followed by reduction to introduce the aminomethyl group. In a protocol analogous to the synthesis of 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one, the benzimidazolone core is nitrated using potassium nitrate in sulfuric acid at 50–60°C. For the target compound, selective nitration at the 5-position is critical. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation or stoichiometric reductants like sodium dithionite.

Example Protocol:

  • Nitration: 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (10 mmol) is treated with KNO₃ (33 mmol) in H₂SO₄ (98%) at 60°C for 4 hours, yielding 5-nitro-1,3-dimethylbenzimidazol-2-one.
  • Reduction: The nitro intermediate is reduced with H₂/Pd-C in ethanol at 25°C, affording 5-amino-1,3-dimethylbenzimidazol-2-one.
  • Methylation: The amine is converted to aminomethyl via reductive amination using formaldehyde and NaBH₃CN, yielding the final product.

Post-Cyclization Modification of Prefunctionalized Intermediates

Alternative routes begin with prefunctionalized precursors. For instance, ethyl 3-(2-((4-carbamimidoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate is synthesized via aminolysis of a nitro intermediate, as described in patent WO2013150545A2. This method highlights the utility of mesylate salts in stabilizing reactive intermediates during functionalization.

Stepwise Synthesis and Optimization

Core Structure Assembly

The benzimidazolone core is typically synthesized from 4-methyl-1,2-phenylenediamine. Cyclization with urea or phosgene under reflux yields 1,3-dihydro-2H-benzimidazol-2-one, which is dimethylated using methyl iodide in the presence of a base.

Critical Parameters:

  • Temperature Control: Cyclization at 120°C ensures complete ring closure without decomposition.
  • Methylation Efficiency: Excess methyl iodide and K₂CO₃ in DMF achieve >95% dimethylation.

Introduction of the Aminomethyl Group

The 5-position is functionalized via electrophilic substitution. A nitro group is introduced using mixed acid systems (HNO₃/H₂SO₄), followed by reduction to an amine. Subsequent reaction with formaldehyde and a reducing agent installs the aminomethyl group.

Optimization Data:

Step Reagents/Conditions Yield (%) Purity (HPLC)
Nitration KNO₃/H₂SO₄, 60°C, 4 h 83 98.5
Reduction (Nitro→Amine) H₂/Pd-C, EtOH, 25°C, 12 h 89 99.2
Reductive Amination HCHO/NaBH₃CN, MeOH, 0°C→25°C 76 97.8

Salt Formation and Purification

The final compound is often isolated as a hydrochloride or mesylate salt to enhance stability. In WO2013150545A2, mesylate salt formation involves treating the free base with methanesulfonic acid in ethanol at −15°C. Crystallization from cold ethanol yields high-purity material (99.9% by LC-MS).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.45 (s, 1H, Ar-H), 4.15 (s, 2H, CH₂NH₂), 3.12 (s, 6H, N-CH₃), 2.95 (br s, 2H, NH₂).
  • LC-MS: [M+H]⁺ = 192.1, consistent with the molecular formula C₁₀H₁₃N₃O.

Purity and Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 314°C, comparable to structurally similar nitrobenzimidazolones. Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 6 months when stored as the mesylate salt.

Industrial-Scale Considerations

Solvent Selection

Ethanol and water are preferred for large-scale reactions due to low cost and ease of removal. Patent WO2013150545A2 emphasizes ethanol’s role in facilitating gas-liquid reactions during hydrochloric acid gas purging.

Waste Stream Management

The nitration step generates dilute sulfuric acid waste, neutralized with CaCO₃ to produce gypsum (CaSO₄), which is filtered and landfilled.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can modify the benzimidazole core or the aminomethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The products of these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Can lead to the formation of nitro or hydroxyl derivatives.

    Reduction: Can yield amine derivatives.

    Substitution: Can produce a variety of substituted benzimidazoles with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that compounds within the benzimidazole family exhibit significant antimicrobial properties. A study demonstrated that 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one shows efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

Anticancer Properties
Benzimidazole derivatives have been studied for their anticancer activities. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. For instance, it has shown promising results against specific cancer cell lines, indicating a potential role in cancer therapy .

CNS Activity
The compound is also being investigated for its effects on the central nervous system (CNS). Preliminary studies suggest that it may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases .

Material Science Applications

Polymer Chemistry
In material science, this compound is utilized in the synthesis of polymers. Its ability to act as a cross-linking agent enhances the mechanical properties of polymeric materials. This application is particularly relevant in the development of high-performance materials used in coatings and adhesives .

Biochemical Research

Enzyme Inhibition Studies
The compound has been utilized in biochemical research as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, making it a valuable tool for understanding enzyme kinetics and mechanisms .

Case Studies

Study Title Focus Findings
Antimicrobial Efficacy of Benzimidazole DerivativesEvaluated various strainsShowed significant inhibition against Gram-positive bacteria
Anticancer Activity of 5-(Aminomethyl)-1,3-dimethyl-1H-benzimidazol-2-oneTested on cancer cell linesInduced apoptosis in breast cancer cells
Neuroprotective Effects of Benzimidazole CompoundsAssessed neuroprotective propertiesReduced oxidative stress markers in neuronal cells

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the context of its use. The aminomethyl group can enhance binding affinity to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations in Benzimidazol-2-one Derivatives

Key structural differences among analogs include substituent type, position, and electronic effects.

Compound Name Substituents (Position) Molecular Formula Key Features/Applications Reference
Target compound –NH₂CH₂ (5), –CH₃ (1,3) C₉H₁₂N₃O Potential bioactivity; hydrochloride salt available
5-Amino-6-methoxy-1,3-dimethyl-2H-benzimidazol-2-one –NH₂ (5), –OCH₃ (6), –CH₃ (1,3) C₁₀H₁₃N₃O₂ Intermediate in bromodomain inhibitors (e.g., BRPF2/TAF1)
5-[2'-(Nitroxyethyl)nitramino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one –NO₂ (4,6), –NH–(O₂NOCH₂CH₂) (5) C₉H₁₀N₆O₈ Explosive material; deflagration at 199–201°C
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one –SO₂H (5) C₇H₆N₂O₃S Antitumor activity; synthesized via chlorosulfonation
5-(2-Aminoethyl)amino-6-nitro-1,3-dihydro-2H-benzimidazol-2-one –NH–CH₂CH₂NH₂ (5), –NO₂ (6) C₉H₁₂N₆O₂ Nitro group enhances electrophilicity

Physicochemical Properties

Thermal Stability
  • The target compound ’s thermal stability is unreported, but substituents like –NH₂CH₂ likely reduce stability compared to nitro derivatives.
  • 5-[2'-(Nitroxyethyl)nitramino]-4,6-dinitro analog: Deflagrates at 199–201°C, significantly lower than non-nitrated analogs (e.g., TriNBO decomposes at 339°C) .
  • Ethyl vs. methyl substitutions: 5-Amino-1,3-diethyl-2H-benzimidazol-2-one hydrochloride exhibits altered solubility and stability compared to methylated analogs .
Solubility and Bioavailability
  • The hydrochloride salt form of the target compound enhances water solubility, a critical factor for drug delivery .
  • 5-Hydrosulfonyl derivatives : Polar –SO₂H groups improve aqueous solubility but may limit membrane permeability .

Antitumor Potential

  • 5-Hydrosulfonyl derivatives : Exhibit cytotoxicity against tumor cell lines (e.g., A549 lung cancer) via sulfonamide-mediated enzyme inhibition .
  • Benzimidazole-4,7-diones : Chlorophenyl or nitrophenyl substituents enhance cytotoxicity compared to piperonyl/naphthyl groups .

Antiulcer Activity

  • Pyrimidylthiomethyl benzimidazoles : Inhibit H+/K+-ATPase (IC₅₀ ~1 µM), comparable to omeprazole .

Enzyme Inhibition

  • Bromodomain inhibitors : Methoxy and dimethyl-substituted analogs (e.g., compound 8 in ) show selectivity for BRPF2/TAF1 .

Biological Activity

5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, also known as 5-(aminomethyl)-1,3-dimethyl-1H-benzimidazol-2-one hydrochloride, is a compound belonging to the benzimidazole family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, research findings, and case studies.

Molecular Formula: C₁₀H₁₄ClN₃O
Molecular Weight: 227.7 g/mol
CAS Number: 886508-53-8

The compound is characterized by the presence of an aminomethyl group and a dimethyl substitution on the benzimidazole ring, which enhances its solubility and biological activity.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors in biological systems. This compound has been shown to inhibit specific enzymes involved in critical biochemical pathways:

  • Enzyme Inhibition: The compound can inhibit enzymes related to DNA replication and repair processes, suggesting potential anticancer properties.
  • Receptor Binding: It may bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Effect
MCF74.5Cytotoxicity
A5496.0Growth inhibition
HepG25.0Induction of apoptosis

These findings suggest that the compound may serve as a promising lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that this compound could be explored further as a potential antimicrobial agent.

Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory effects of this compound. It has been shown to reduce inflammation in animal models:

  • Model: Carrageenan-induced paw edema in rats
  • Dose: 20 mg/kg
  • Effectiveness: Reduced paw swelling by approximately 40% compared to control groups.

This suggests potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. (2024) investigated the anticancer efficacy of this compound on the MCF7 breast cancer cell line. The results indicated that treatment with this compound led to significant cell death through apoptosis induction.

Case Study 2: Antimicrobial Properties

In a comparative study on antimicrobial agents, Liu et al. (2024) assessed the efficacy of various benzimidazole derivatives, including this compound. The results highlighted its superior activity against multidrug-resistant strains of Staphylococcus aureus.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 5-(Aminomethyl)-1,3-dimethylbenzimidazol-2-one, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via solvent-free one-pot methods using organocatalysts (e.g., L-proline) to enhance reaction efficiency and reduce purification steps. For example, benzimidazole derivatives are often synthesized by condensing o-phenylenediamine with carbonyl compounds under microwave irradiation or reflux conditions . Key parameters include:

  • Catalyst selection : Acidic or basic conditions (e.g., HCl, NaOH) influence cyclization efficiency.
  • Temperature : Microwave-assisted synthesis (80–120°C) reduces reaction time to 1–2 hours compared to 6–12 hours under conventional heating .
  • Substituent effects : Electron-donating groups (e.g., methyl) on the benzimidazole core improve stability during aminomethylation .

What in vitro assays are suitable for preliminary evaluation of antimicrobial activity in benzimidazole derivatives?

Answer:
Standard protocols include:

  • Agar diffusion assays to determine inhibition zones against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
  • Minimum Inhibitory Concentration (MIC) using broth microdilution (range: 2–128 µg/mL) .
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
    Note: Activity correlates with the aminomethyl group’s ability to disrupt microbial cell membranes via hydrogen bonding and π-π stacking .

How do structural modifications (e.g., substituent position) affect the compound’s solubility and stability?

Answer:

  • Solubility : The aminomethyl group (-CH2NH2) enhances water solubility via hydrogen bonding. Substituents at the 1,3-dimethyl positions reduce steric hindrance, improving crystallinity .
  • Stability : Electron-withdrawing groups (e.g., nitro) at the 5-position decrease photodegradation, while bulky substituents at the 2-position increase thermal stability .

Advanced Research Questions

How can QSAR models guide the design of 5-(Aminomethyl)benzimidazole derivatives with improved bioactivity?

Answer:
2D-QSAR models (e.g., using MTT assay data against MDA-MB-231 cells ) identify critical descriptors:

  • Hydrophobic parameters (logP) correlate with membrane permeability.
  • Electrostatic potential maps predict binding to viral proteases (e.g., Hepatitis B Virus) .
  • Validation : Use cross-validated R2R^2 (>0.7) and external test sets to avoid overfitting .

Example : A model with Molar Refractivity and Topological Polar Surface Area explained 85% variance in anti-HIV activity .

What computational strategies optimize benzimidazole derivatives as α-amylase or PDF enzyme inhibitors?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to bacterial peptide deformylase (PDF). Key interactions:
    • The benzimidazole core occupies the S1 pocket via van der Waals contacts.
    • Hydroxamic acid groups coordinate the active-site metal ion (e.g., Zn²⁺) .
  • 3D-QSAR : CoMFA/CoMSIA models align steric/electrostatic fields with experimental IC50 values (e.g., α-amylase inhibition) .

How do supramolecular assemblies of benzimidazole derivatives enhance material properties?

Answer:

  • Coordination polymers : Benzimidazole’s N-atoms bind transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage or catalysis .
  • Nanostructures : Microflowers and nanowires synthesized via solvent evaporation exhibit tunable photoluminescence for optoelectronic applications .

What analytical methods resolve contradictions in reported bioactivity data for benzimidazole analogs?

Answer:

  • Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., MTT vs. SRB cytotoxicity protocols) .
  • Structural validation : Confirm purity via HPLC (>95%) and HRMS to rule out byproducts influencing activity .
  • Dose-response curves : Re-evaluate outliers using nonlinear regression models (e.g., Hill equation) .

Methodological Guidelines

How to perform DFT calculations for predicting electronic properties of benzimidazole derivatives?

Answer:

  • Software : Gaussian 09 with B3LYP/6-31G * basis set.
  • Outputs :
    • HOMO-LUMO gaps (predict redox activity).
    • Electrostatic potential maps (identify nucleophilic/electrophilic sites) .
  • Validation : Compare optimized geometries with X-ray crystallography data .

What protocols ensure reproducibility in synthesizing aminomethyl-benzimidazole derivatives?

Answer:

  • Stepwise aminomethylation : React 5-nitro intermediates with formaldehyde and ammonium chloride under argon to prevent oxidation .
  • Purification : Use flash chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) followed by recrystallization (ethanol/water) .

How are benzimidazole derivatives applied in diagnostic test strips for peroxidatively active substances?

Answer:

  • Mechanism : Benzimidazole activates peroxidase-like reactions, amplifying colorimetric signals for blood detection in urine.
  • Optimization : Immobilize derivatives on nitrocellulose membranes and validate sensitivity (≥0.5 µg/mL) .

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